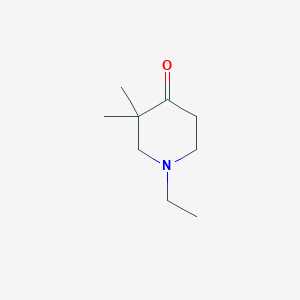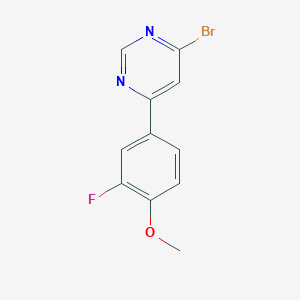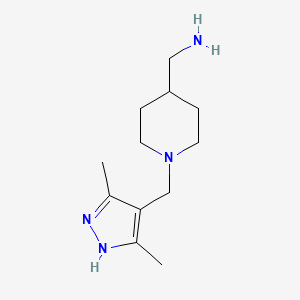
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine
Vue d'ensemble
Description
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C12H22N4 and its molecular weight is 222.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study explored the synthesis of a new series of 3,5-dimethyl-1H-pyrazole derivatives incorporated into different nitrogen and sulfur-containing heterocyclic compounds. These compounds, including variations of the chemical structure , showed promising antibacterial activity against several bacterial species, indicating their potential for developing new antibacterial agents (Al-Smaisim, 2012).
Molecular Structure Investigations
Research on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided insights into molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. These studies enhance understanding of intermolecular interactions, molecular packing, and electronic properties, contributing to the development of compounds with specific physical or biological properties (Shawish et al., 2021).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds in this category exhibited higher anticancer activity than the reference drug doxorubicin, showcasing the potential of pyrazole derivatives in therapeutic applications (Hafez et al., 2016).
Anticonvulsant Agents
The synthesis and characterization of heterocyclic Schiff bases derived from 3-aminomethyl pyridine demonstrated potential as anticonvulsant agents. Some synthesized compounds showed remarkable seizures protection, highlighting the role of such chemical structures in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Mécanisme D'action
Pyrazoles
This compound contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. Pyrazoles are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can activate or inhibit certain signaling cascades, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it may impact metabolic pathways by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, where it can form stable complexes through hydrogen bonds and van der Waals forces. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that excessively high doses can cause cellular damage and disrupt normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter the levels of specific metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-9-12(10(2)15-14-9)8-16-5-3-11(7-13)4-6-16/h11H,3-8,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQCDCXHVLTVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)

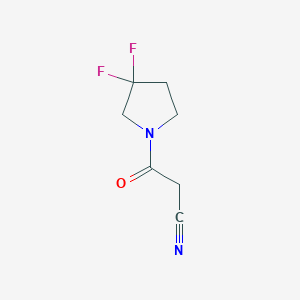
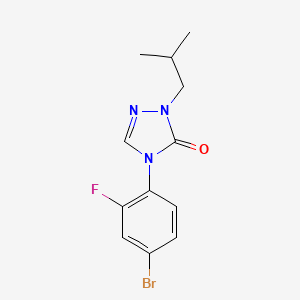
![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)
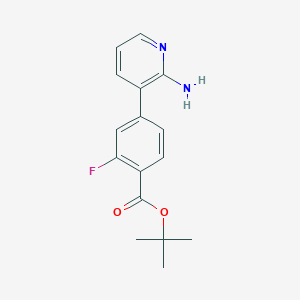

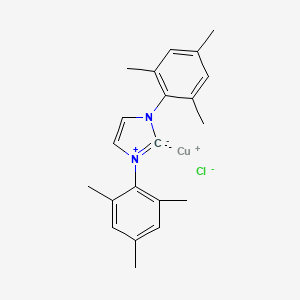
![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)
